

Application Notes and Protocols for Microglia Depletion Using PLX5622

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Compound of Interest

Compound Name: *PLX5622 hemifumarate*

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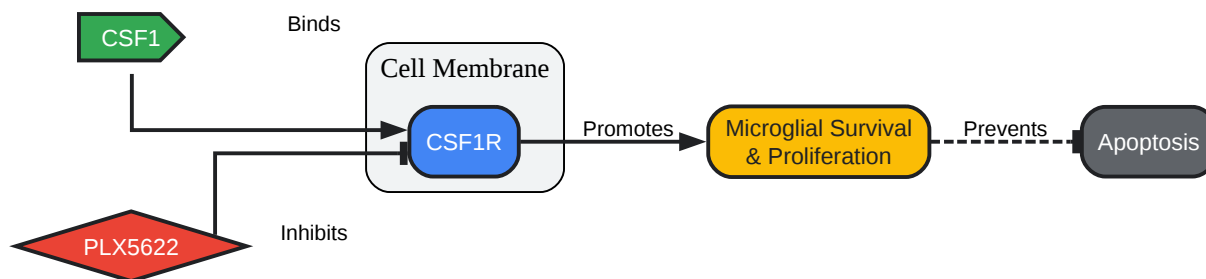
For Researchers, Scientists, and Drug Development Professionals

Introduction

PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). [1][2] This receptor is crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS). [3][4] By inhibiting CSF1R, PLX5622 effectively depletes microglia from the CNS, providing a powerful tool for investigating their roles in both healthy and diseased states. [5][6][7] These application notes provide detailed information on recommended dosages, administration protocols, and methods for verifying microglia depletion.

Mechanism of Action

PLX5622 is a brain-penetrant, orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of CSF1R. [2][5] The binding of its ligand, CSF1, to CSF1R triggers a signaling cascade that is essential for microglial survival. PLX5622 blocks this signaling, leading to the apoptosis and subsequent elimination of microglia from the CNS.



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Figure 1: Simplified signaling pathway of PLX5622 action.

Recommended Dosages and Administration

PLX5622 can be administered through formulated chow or via intraperitoneal (IP) injection. The choice of administration route and dosage depends on the desired level and speed of depletion, as well as the specific experimental model.

Oral Administration via Formulated Chow

Oral administration via medicated chow is the most common and non-invasive method for long-term microglia depletion. PLX5622 is typically formulated in AIN-76A standard rodent chow.[8]
[9][10]

Dosage (in chow)	Animal Model	Treatment Duration	Expected Microglia Depletion	Reference
1200 ppm (mg/kg)	Adult Mice	3 days	~80%	[1]
1200 ppm (mg/kg)	Adult Mice	7 days	~80-95%	[8][9]
1200 ppm (mg/kg)	Adult Mice	21 days	>90-99%	[1][5][8]
1200 ppm (mg/kg)	5xFAD Mice	10-24 weeks	97-100%	[2]
300 ppm (mg/kg)	Adult Mice	7 days	~30-40%	[3][8]
300 ppm (mg/kg)	Adult Mice	21 days	~30%	[8]

Intraperitoneal (IP) Injection

IP injection allows for more precise dosage control and can be used when oral administration is not feasible.

Dosage	Animal Model	Treatment Schedule	Expected Microglia Depletion	Reference
50 mg/kg	Neonatal Rats	Once daily for 14 days	>96%	[1]
50 mg/kg	Adult Rats	Twice daily for 14 days	>96%	[1]

Experimental Protocols

Formulation of PLX5622 in Chow

PLX5622 is typically formulated in AIN-76A standard rodent chow by commercial suppliers such as Research Diets, Inc.[8][9][10] The standard concentration for robust microglia depletion is 1200 ppm (1200 mg of PLX5622 per kg of chow).[3][5][6][8][9][10][11][12][13] Control animals should be fed the same AIN-76A chow without the addition of PLX5622.

Preparation of PLX5622 for Intraperitoneal Injection

A stock solution of PLX5622 can be prepared in dimethyl sulfoxide (DMSO). For dosing, the stock solution is diluted in a vehicle solution.

Materials:

- PLX5622 powder
- Dimethyl sulfoxide (DMSO)
- Kolliphor RH40
- 0.01 M Phosphate-Buffered Saline (PBS)

Protocol:

- Prepare a 20x stock solution of PLX5622 in DMSO. Protect the stock solution from light.
- On the day of injection, prepare the final dosing solution. For a 0.65% PLX5622 suspension, mix 5% DMSO (from the stock solution) and 20% Kolliphor RH40 in 0.01 M PBS.[1]
- Ensure the final solution is a uniform suspension. Sonication may be required.

Verification of Microglia Depletion

It is essential to verify the extent of microglia depletion in each experiment. This is typically achieved through immunohistochemistry (IHC) or flow cytometry.

Immunohistochemistry (IHC) Protocol:

- Perfuse animals with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.[8][11]
- Dissect and post-fix the brain and other tissues of interest overnight in 4% PFA.

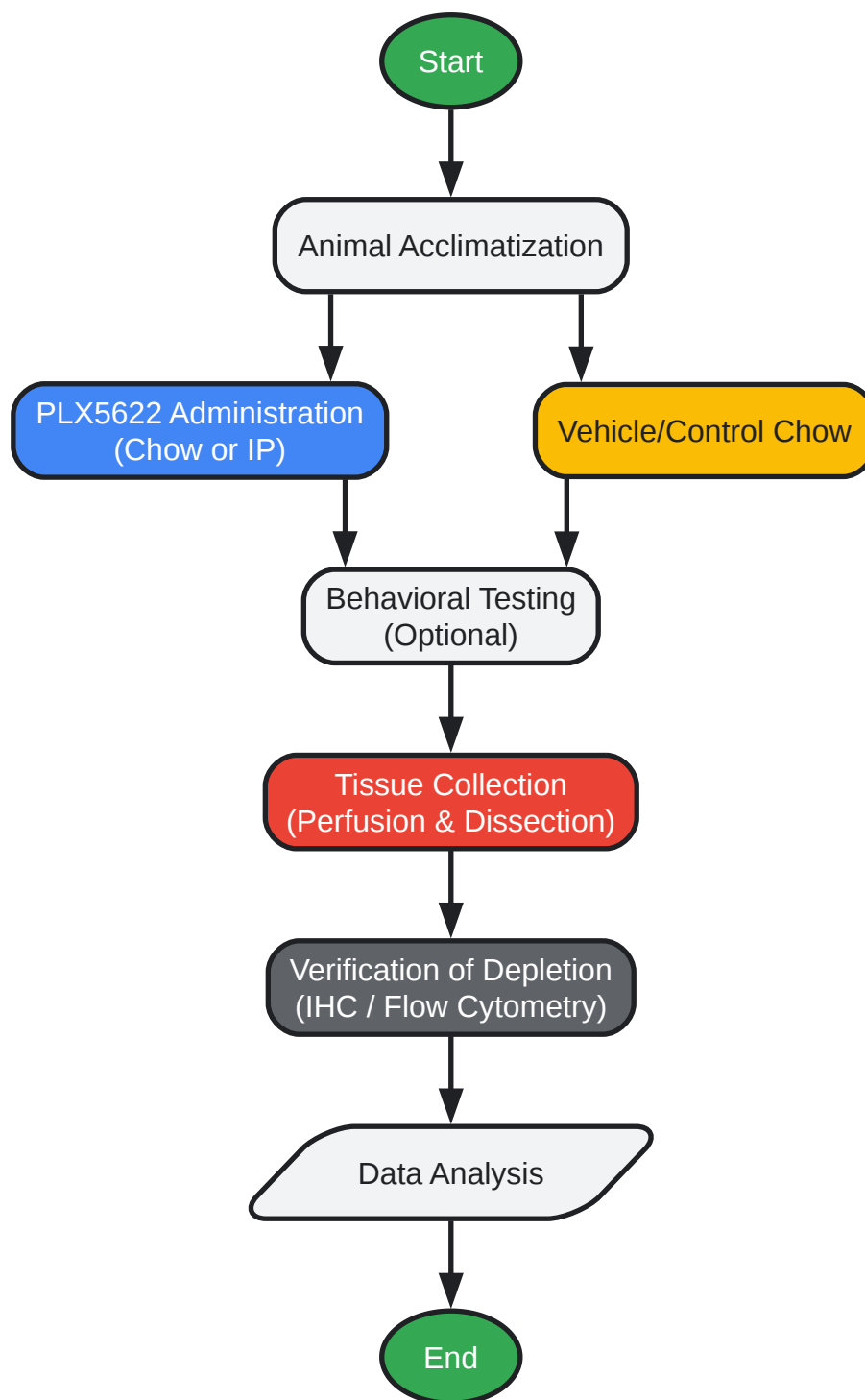
- Cryoprotect the tissues.
- Section the tissues at 30 μm on a cryostat.[11]
- Perform free-floating immunostaining using antibodies against microglia-specific markers such as Iba1 or P2Y12.[9]
- Image the stained sections using a confocal or fluorescence microscope.
- Quantify the number of Iba1+ or P2Y12+ cells in specific brain regions and compare between PLX5622-treated and control animals.[8]

Flow Cytometry Protocol:

- Isolate single cells from the brain tissue of treated and control animals.
- Stain the cells with fluorescently-labeled antibodies against microglial surface markers, typically CD11b and CD45. Microglia are identified as the CD11b+/CD45int population.[9]
- Acquire data on a flow cytometer.
- Analyze the data to determine the percentage of microglia in the total live cell population.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a microglia depletion study using PLX5622.



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